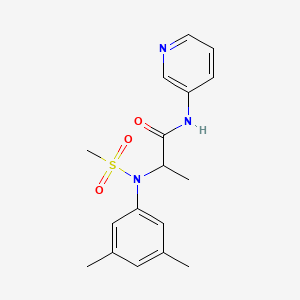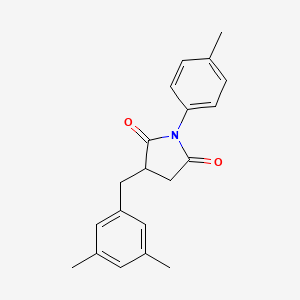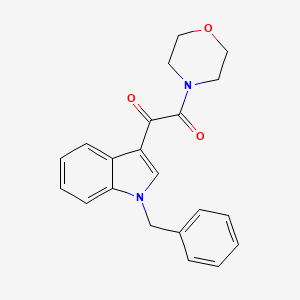
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide
Overview
Description
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide, commonly known as DMAPA, is a synthetic compound that has gained significant attention from the scientific community due to its potential therapeutic applications. DMAPA belongs to the class of compounds known as protease inhibitors, which are molecules that bind to enzymes involved in the breakdown of proteins, thus preventing their activity.
Mechanism of Action
DMAPA exerts its therapeutic effects by binding to the active site of proteases, thus preventing their activity. Specifically, DMAPA is thought to bind to the catalytic domain of proteases, preventing the cleavage of peptide bonds and inhibiting the activity of these enzymes.
Biochemical and Physiological Effects:
DMAPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the induction of apoptosis (programmed cell death), and the modulation of immune system function. In addition, DMAPA has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMAPA is its high potency and selectivity for proteases, which makes it an attractive candidate for therapeutic development. However, one of the limitations of DMAPA is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, DMAPA can be toxic at high doses, which may limit its use in certain applications.
Future Directions
Despite the promising therapeutic potential of DMAPA, there is still much to be learned about its mechanism of action and potential applications. Future research should focus on elucidating the molecular mechanisms by which DMAPA exerts its effects, as well as exploring its potential applications in the treatment of various diseases. In addition, further studies are needed to determine the optimal dosing and administration strategies for DMAPA, as well as its potential toxicity and side effects.
Scientific Research Applications
DMAPA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders. One of the most promising areas of research involves the use of DMAPA as a potential anti-cancer agent. Studies have shown that DMAPA can inhibit the activity of proteases involved in the growth and spread of cancer cells, thus preventing their proliferation.
properties
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-8-13(2)10-16(9-12)20(24(4,22)23)14(3)17(21)19-15-6-5-7-18-11-15/h5-11,14H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUNBNWZNLQDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CN=CC=C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388049 | |
| Record name | AC1MHBNZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-pyridin-3-ylalaninamide | |
CAS RN |
5479-53-8 | |
| Record name | AC1MHBNZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4196975.png)
![2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone](/img/structure/B4196977.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4196978.png)
![3-(benzoylamino)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4196981.png)
![N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B4196989.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4196992.png)

![N-isopropyl-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4197005.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4197010.png)


![4-(4-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4197038.png)
![2-(4-methyl-1-piperidinyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B4197039.png)
![N-(3-acetylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4197043.png)